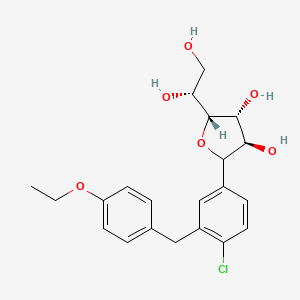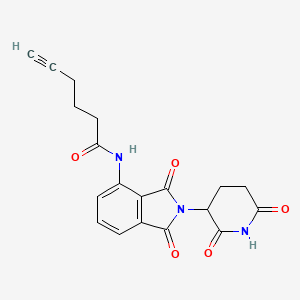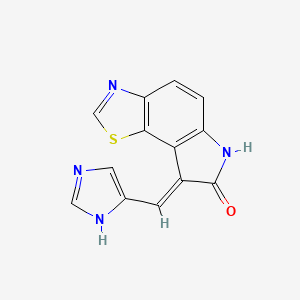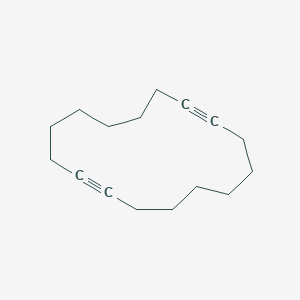
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone is an organic compound with a complex structure, featuring a bromine atom, two fluorine atoms, and a trimethylsilyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorophenyl compound, followed by the introduction of a trimethylsilyl group. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone include other halogenated phenyl ethanones and trimethylsilyl-substituted compounds. Compared to these, this compound is unique due to the specific combination of bromine, fluorine, and trimethylsilyl groups, which confer distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-(2,4,5-Trimethylphenyl)ethanone
- 1-(2,3-Difluorophenyl)ethanone
- 1-(4-Bromophenyl)ethanone
Eigenschaften
Molekularformel |
C11H13BrF2OSi |
|---|---|
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
1-(5-bromo-2,3-difluoro-4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrF2OSi/c1-6(15)7-5-8(12)11(16(2,3)4)10(14)9(7)13/h5H,1-4H3 |
InChI-Schlüssel |
JGAJZIOOXQXGPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C(=C1F)F)[Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)





![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
